

# A Technical Guide to DPPC-d62: Structure, Properties, and Applications

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## Compound of Interest

Compound Name: DPPC-d62

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (**DPPC-d62**), a deuterated phospholipid crucial for advanced research in membrane biophysics, structural biology, and drug delivery systems. Its unique isotopic labeling allows for powerful analytical insights where conventional phospholipids fall short.

## Core Molecular Attributes: Chemical Structure and Molecular Weight

**DPPC-d62** is a saturated phospholipid where all 62 hydrogen atoms on the two palmitoyl acyl chains have been replaced with deuterium atoms. This isotopic substitution makes it chemically similar to its protiated counterpart, DPPC, but significantly alters its nuclear properties, making it an invaluable tool in specific spectroscopic and scattering techniques.

The foundational chemical identity of **DPPC-d62** is detailed below:

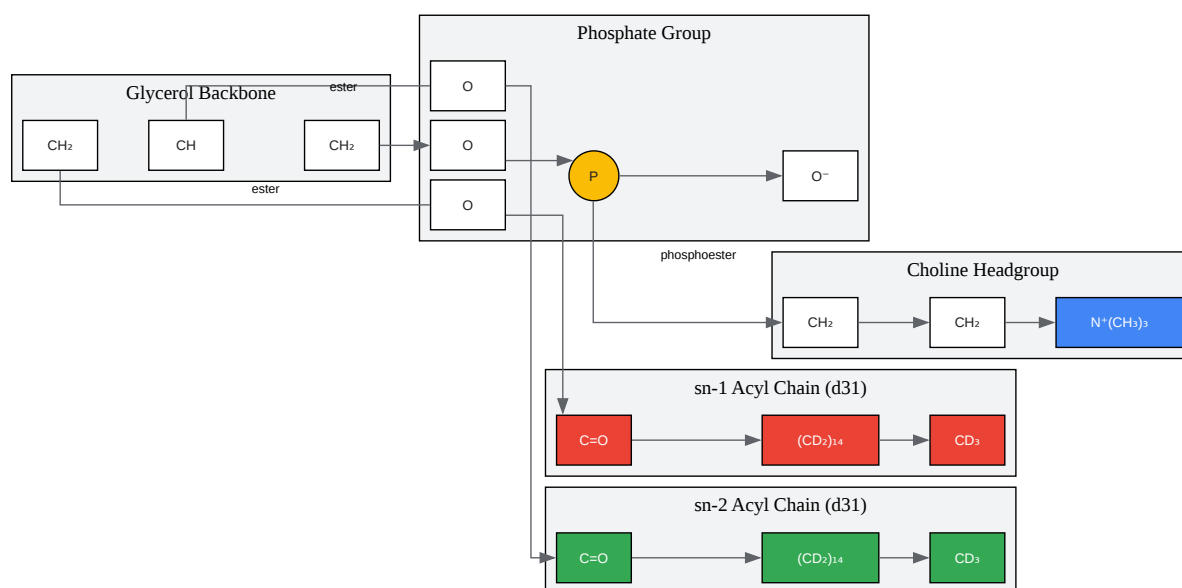
- Chemical Name: [(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate<sup>[1]</sup>
- Synonyms: 1,2-Dihexadecanoyl-d62-sn-glycero-3-phosphatidylcholine, PC(16:0-d31/16:0-d31), d62-DPPC<sup>[2][3]</sup>

- Molecular Formula:  $C_{40}H_{18}D_{62}NO_8P$  [2][3][4]

The molecular weight varies slightly based on calculation methods but is consistently reported in the following range:

- Average Molecular Weight: 796.4 g/mol [1][2][4]
- Monoisotopic Mass: 795.95131376 Da [1]

The diagram below illustrates the molecular structure, highlighting the deuterated acyl chains.



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Diagram of **DPPC-d62** molecular structure.

## Quantitative Data Summary

The key physicochemical properties of **DPPC-d62** are summarized in the table below for easy reference.

Property	Value
IUPAC Name	[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate[1]
Molecular Formula	C <sub>40</sub> H <sub>18</sub> D <sub>62</sub> NO <sub>8</sub> P[2][3][4]
Average Molecular Weight	796.4 g/mol [1][2][4]
Monoisotopic Mass	795.95131376 Da[1]
CAS Number	25582-63-2[1][2][3][5]
Physical Form	Crystalline solid[3]
Purity	Typically >99% deuterated forms (d1-d62)[3][4]
Deuterium Enrichment	≥ 97% (with some commercial variants having 60-80% on alpha positions)[2]
Solubility	Ethanol: 30 mg/ml[3][4]
Storage Temperature	-20°C[2]

## Experimental Protocols and Applications

The primary utility of **DPPC-d62** lies in its application as a proxy for natural DPPC in experiments where the hydrogen signal from lipid acyl chains would otherwise interfere with the analysis.

## Solid-State Deuterium NMR (<sup>2</sup>H-NMR) Spectroscopy

$^2\text{H}$ -NMR is a powerful technique to probe the structure and dynamics of lipid bilayers. By replacing hydrogen with deuterium in the acyl chains, researchers can directly measure the quadrupolar splitting, which provides detailed information about the orientation and motional freedom (order parameter) of the C-D bonds.

Objective: To characterize the phase behavior and molecular order of lipid membranes.

Generalized Protocol:

- Sample Preparation:
  - **DPPC-d62** and other desired lipids (e.g., cholesterol, unlabeled phospholipids) are co-dissolved in an organic solvent like chloroform or a chloroform/methanol mixture.
  - The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a glass tube.
  - The film is placed under high vacuum for several hours to remove any residual solvent.
  - The lipid film is hydrated with a buffer solution (e.g., PBS) to a final lipid concentration of 20-50% by weight. For solid-state NMR, a hydrated lipid paste is often preferred.
  - The sample is subjected to multiple freeze-thaw cycles to ensure homogeneity and the formation of multilamellar vesicles (MLVs).
- NMR Rotor Packing:
  - The hydrated lipid paste is carefully packed into a solid-state NMR rotor (e.g., 4 mm zirconium rotor) using centrifugation to ensure a dense, bubble-free sample.
- Data Acquisition:
  - The rotor is placed in a solid-state NMR spectrometer.
  - $^2\text{H}$  NMR spectra are acquired using a quadrupolar echo pulse sequence  $((\pi/2)_x - \tau - (\pi/2)_y - \text{acquire})$ .

- Spectra are typically collected over a range of temperatures to observe phase transitions (e.g., from the gel phase to the liquid-crystalline phase).
- Data Analysis:
  - The quadrupolar splitting ( $\Delta\nu_Q$ ) is measured from the separation of the two peaks in the Pake doublet powder pattern.
  - The order parameter ( $S_{CD}$ ) for each deuterated segment is calculated from the splitting, providing a direct measure of the orientational order of the acyl chains.

## Mass Spectrometry (MS) and Mass Spectrometry Imaging (MSI)

In lipidomics, **DPPC-d62** serves as an ideal internal standard for the quantification of endogenous DPPC.[3][4] Because it has nearly identical chemical and physical properties to natural DPPC, it co-extracts and ionizes similarly, but its significantly higher mass allows it to be distinguished easily in the mass spectrum.

Objective: To accurately quantify DPPC in a complex biological sample using LC-MS or to trace lipid metabolism using MSI.

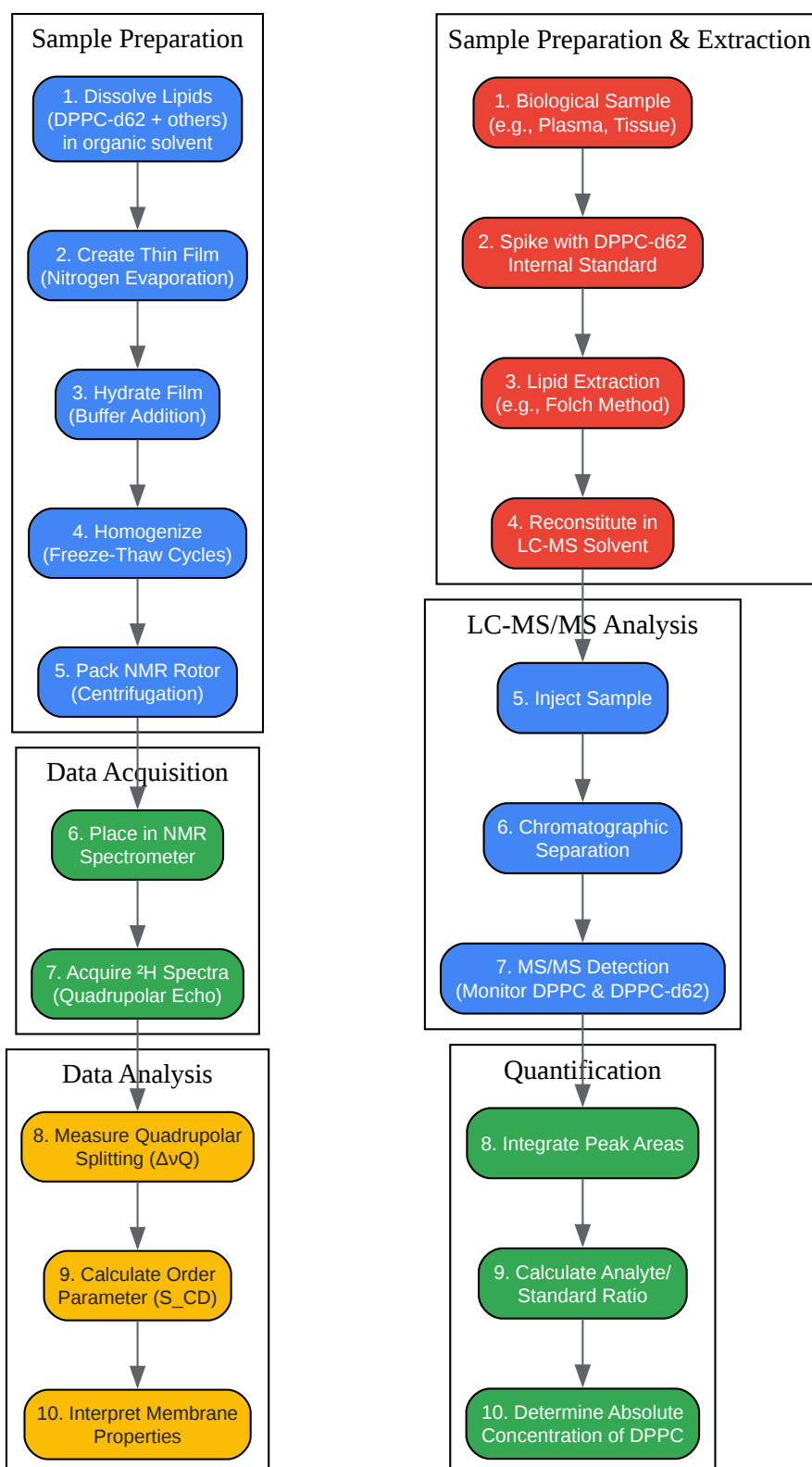
Generalized Protocol for use as an Internal Standard:

- Sample Preparation:
  - A known amount of **DPPC-d62** internal standard is added to the biological sample (e.g., plasma, tissue homogenate) before lipid extraction. This is a critical step to account for sample loss during processing.[6]
  - Lipids are extracted from the sample using a standard method (e.g., Folch or Bligh-Dyer extraction).
  - The lipid extract is dried down and reconstituted in a solvent compatible with the LC-MS system.
- LC-MS/MS Analysis:

- The sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
- The chromatograph separates the different lipid species.
- The mass spectrometer is set to monitor the specific mass transitions for both endogenous DPPC and the **DPPC-d62** internal standard.
- Quantification:
  - The peak area of the endogenous DPPC is compared to the peak area of the known amount of **DPPC-d62** internal standard.
  - A response factor is used to calculate the absolute concentration of DPPC in the original sample.

## Experimental Workflow Visualization

The following diagrams illustrate the logical flow of common experimental procedures involving **DPPC-d62**.



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- To cite this document: BenchChem. [A Technical Guide to DPPC-d62: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1504367#dppc-d62-chemical-structure-and-molecular-weight>]

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